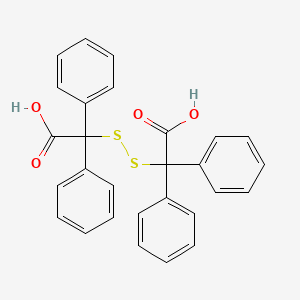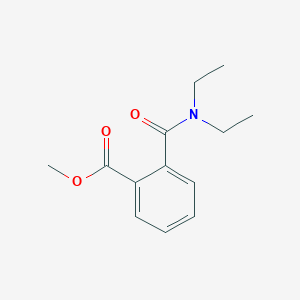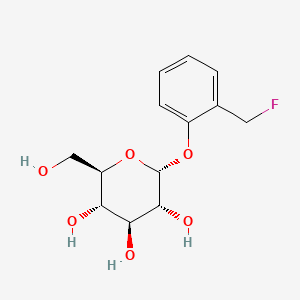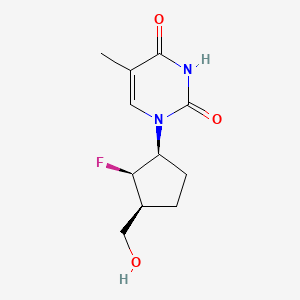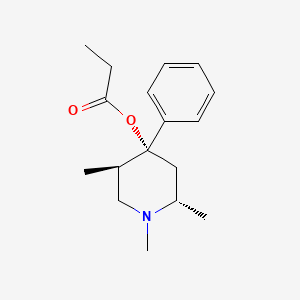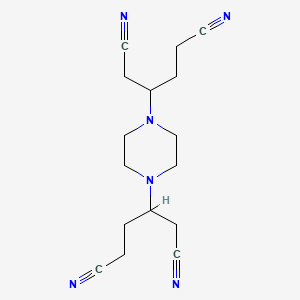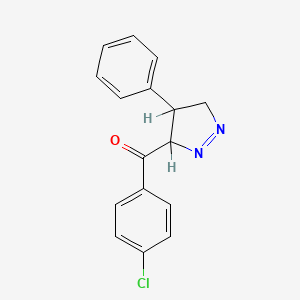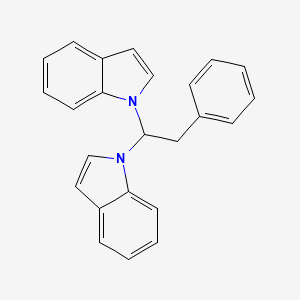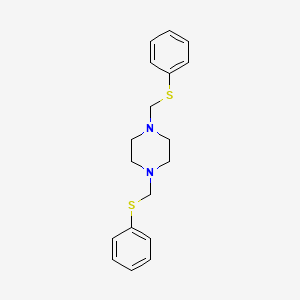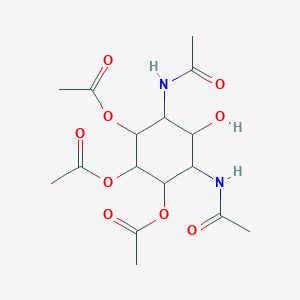
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple acetylamino and hydroxy groups attached to a cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate typically involves multiple steps, including the acetylation of amino groups and the hydroxylation of the cyclohexane ring. One common synthetic route involves the following steps:
Acetylation: The amino groups on the cyclohexane ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Hydroxylation: The cyclohexane ring is hydroxylated using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the acetylation and hydroxylation steps.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetylamino groups can be reduced to amino groups.
Substitution: The acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of cyclohexanone derivatives.
Reduction: Reduction of the acetylamino groups can yield cyclohexane derivatives with free amino groups.
Substitution: Substitution reactions can produce a variety of cyclohexane derivatives with different functional groups.
Applications De Recherche Scientifique
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with enzymes or receptors, while the hydroxyl groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate: can be compared with other cyclohexane derivatives such as:
Uniqueness
- This compound is unique due to its specific combination of acetylamino and hydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
34348-60-2 |
|---|---|
Formule moléculaire |
C16H24N2O9 |
Poids moléculaire |
388.37 g/mol |
Nom IUPAC |
(2,4-diacetamido-5,6-diacetyloxy-3-hydroxycyclohexyl) acetate |
InChI |
InChI=1S/C16H24N2O9/c1-6(19)17-11-13(24)12(18-7(2)20)15(26-9(4)22)16(27-10(5)23)14(11)25-8(3)21/h11-16,24H,1-5H3,(H,17,19)(H,18,20) |
Clé InChI |
KQAGNQWUZPAEIG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)
